DMBA-3,4-diol and 7-OHM-12-MBA-3,4-diol Are Strongly Mutagenic, Whereas 7,12-Dihydroxymethylbenz[a]anthracene-3,4-diol Is Not
Among 39 DMBA derivatives tested in Salmonella typhimurium TA100 with metabolic activation, only the 3,4-diols of DMBA and 7-OHM-12-MBA were strongly mutagenic; the 3,4-diol of 7,12-dihydroxymethylbenz[a]anthracene was not [1]. This is a direct head-to-head comparison of structurally analogous 3,4-diols differing only in the oxidation state of the 7- and 12-substituents.
| Evidence Dimension | Mutagenicity in S. typhimurium TA100 |
|---|---|
| Target Compound Data | Not detectably mutagenic (tested as part of a 39-compound screen and not reported as strongly active) |
| Comparator Or Baseline | DMBA-3,4-diol and 7-OHM-12-MBA-3,4-diol: both strongly mutagenic, of equal potency |
| Quantified Difference | Target compound lacks the strong mutagenic activity exhibited by DMBA-3,4-diol and 7-OHM-12-MBA-3,4-diol; activity is effectively abolished |
| Conditions | S. typhimurium strain TA100 with rat liver microsomal metabolic activation |
Why This Matters
Scientists needing a non-mutagenic dihydrodiol control for mechanistic studies of PAH-induced mutagenesis can use this compound as a structurally matched negative comparator to the potent DMBA-3,4-diol and 7-OHM-12-MBA-3,4-diol.
- [1] Wislocki PG, Gadek KM, Chou MW, Yang SK, Lu AYH. Carcinogenicity and mutagenicity of the 3,4-dihydrodiols and other metabolites of 7,12-dimethylbenz(a)anthracene and its hydroxymethyl derivatives. Cancer Res. 1980;40(10):3661-3664. View Source
